2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-11-8-9-13(10-12(11)2)18(23)21-19-16(17(20)22)14-6-4-3-5-7-15(14)24-19/h8-10H,3-7H2,1-2H3,(H2,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMPWDKLMNVJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
- IUPAC Name : 2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Molecular Formula : C19H25N2O2S
- Molecular Weight : 345.48 g/mol
The biological activity of 2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets. This compound may exert its effects through:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes that are crucial in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptor sites, influencing physiological responses.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have shown that thiophene derivatives exhibit significant anticancer properties. For instance, the compound has demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study published in Journal of Medicinal Chemistry reported that similar thiophene compounds inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
-
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Finding : In vitro studies indicated a reduction in inflammatory markers when cells were treated with this compound.
-
Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : A research article highlighted the effectiveness of thiophene derivatives against Staphylococcus aureus, showcasing their potential as antibiotic agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Ethyl 2-amino-4H-thiophene-3-carboxylate | Anticancer | Induces apoptosis in lung cancer cells |
| 5-methyl-thiophene-2-carboxylic acid | Antimicrobial | Effective against Gram-positive bacteria |
| 2-(substituted benzylideneamino)-5H-thiophene | Anti-inflammatory | Reduces TNF-alpha levels in macrophages |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, emphasizing substituent variations, synthetic yields, and biological activities where available:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl): Compounds like 18 (4-chlorobenzamido) exhibit anti-influenza activity, likely due to enhanced electrophilicity and interaction with viral polymerase . Electron-Donating Groups (e.g., OCH3): Methoxy-substituted analogs (e.g., 31) show inhibitory activity against HIV-1 RNase H, possibly via hydrogen bonding or π-π stacking with the enzyme’s active site .
Synthetic Yields :
- Methoxy-substituted derivatives (31 , 39 ) generally achieve moderate yields (41–42%), whereas chlorinated analogs (18 ) show lower yields (21–29%), likely due to steric or electronic challenges during coupling .
Molecular Weight and Drug-Likeness :
- All analogs fall within the molecular weight range of 398–452 g/mol, adhering to Lipinski’s rule of five, suggesting favorable oral bioavailability .
Structural Characterization :
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. Adapted for cycloheptane systems, this one-pot method involves condensation of a cycloheptanone derivative (e.g., 4-methylcycloheptanone), malononitrile, and elemental sulfur in ethanol under basic conditions (triethylamine or morpholine). For example:
Yields exceeding 85% are reported for analogous structures. The amino group at position 2 and nitrile at position 3 serve as handles for further functionalization.
Dehydrobromination of α,α-Dibromocycloheptanones
An alternative route involves dehydrobromination of α,α-dibromocycloheptanones using lithium salts in dimethylformamide (DMF) at reflux. This method generates 4H-cyclohepta[b]thiophen-4-ones, which can be reduced to the tetrahydro form. For instance:
Subsequent hydrogenation (H₂/Pd-C) yields the saturated cyclohepta[b]thiophene core.
Functionalization of the Thiophene Core
Carboxamide Installation at Position 3
The nitrile group in 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄. For example:
The carboxylic acid is then converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonium hydroxide:
Yields for this two-step process range from 70–80%.
Integrated Synthetic Pathways
Sequential Amidation Strategy
A preferred route combines the above steps:
Table 1: Reaction Conditions and Yields
Alternative Mercaptoketone Cyclization
A patent method employs α-mercaptoketones (e.g., 3-mercapto-2-butanone) reacted with methyl 3-methoxyacrylate in toluene/NaOMe to form tetrahydrothiophenes, which are aromatized via acid treatment. Adapting this for cycloheptane systems:
This approach offers regioselectivity but requires precise control of base stoichiometry (0.025–0.2 equivalents).
Analytical and Optimization Considerations
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
